molecular formula C12H12O4 B1625145 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE CAS No. 80483-34-7

4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE

Cat. No.: B1625145
CAS No.: 80483-34-7
M. Wt: 220.22 g/mol
InChI Key: VDOASTUDMBVJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one (CAS 80483-34-7) is a dibenzylbutyrolactone lignan, a class of natural products recognized for their role as phytoestrogens and selective estrogen receptor modulators (SERMs) . This compound serves as a key precursor in medicinal chemistry for the semisynthesis of novel lignan derivatives designed to target the estrogen receptor alpha (ERα) . Research indicates that modifications to its core structure, such as the reduction of the lactone moiety or the introduction of hydroxyl groups, can enhance binding affinity to the ligand-binding domain of ERα, enabling the development of compounds with potential estrogenic or antiestrogenic activity for the study of ER-positive cancers and other hormonal conditions . Furthermore, structurally analogous lignans containing the benzo[1,3]dioxole moiety have been identified in medicinal plants like Phyllanthus niruri , which are used in traditional medicine for their demonstrated anti-inflammatory and analgesic properties in vivo . As a building block, this chemical provides researchers with a versatile scaffold to explore a range of biological activities, including antiviral and enzyme inhibition, supporting its value in drug discovery and pharmacological profiling . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-12-5-9(6-14-12)3-8-1-2-10-11(4-8)16-7-15-10/h1-2,4,9H,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOASTUDMBVJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456936
Record name 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80483-34-7
Record name 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation and Cyclization

Aldol reactions provide a straightforward route to γ-butyrolactones. For example, Source demonstrates the use of aldol adducts in synthesizing bicyclic dioxabicyclo[3.2.1]octanones. Adapting this approach, benzodioxole-containing aldehydes can condense with β-ketoesters, followed by acid-catalyzed cyclization:

Procedure :

  • React benzo[d]dioxol-5-ylmethanal with ethyl acetoacetate under basic conditions (e.g., Knoevenagel condensation).
  • Reduce the α,β-unsaturated intermediate using NaBH4 or catalytic hydrogenation.
  • Cyclize via HCl/MeOH to form the lactone.

Yield : ~50–60% (estimated from analogous syntheses).

Michael Addition-Cyclization Cascade

Source outlines a one-pot tandem process for functionalized furanones, combining Knoevenagel condensation, Michael addition, and Paal–Knorr cyclization. Adapting this method:

Procedure :

  • Treat benzoylacetonitrile with benzodioxole-glyoxal hydrate in toluene with triethylamine (TEA) and tert-butyl hydroperoxide (TBHP).
  • Stir at 70°C for 4–6 hours to facilitate Michael addition and cyclization.
  • Purify via column chromatography (EtOAc/hexane).

Optimization :

  • Solvent : Toluene outperforms dioxane or CHCl3 (71% yield in toluene vs. 30% in CHCl3).
  • Oxidant : TBHP is critical for oxidizing intermediates to the lactone.

Ruthenium-Catalyzed Borrowing Hydrogen Methodology

Source describes Ru-catalyzed γ-butyrolactone synthesis from 1,2-diols and malonates. Applying this to the target compound:

Procedure :

  • React benzo[d]dioxol-5-ylmethanol with malonate ester using a Ru pincer catalyst (e.g., 100 in Source).
  • The catalyst abstracts hydrogen, forming an α-hydroxyketone intermediate, which undergoes cyclization.

Advantages :

  • Atom-economical and avoids stoichiometric oxidants.
  • High stereoselectivity (up to 95% ee reported for similar substrates).

Three-Step Cascade for Lignan Lactones

Source details a stereoselective synthesis of (–)-hinokinin, involving Michael addition, hydroxylation, and cyclization. Modifications for the target compound include:

Procedure :

  • Perform Michael addition of benzodioxole-methyl cuprate to a γ-ketoester.
  • Oxidize the adduct using TEMPO/IBX to form a dihydroxy intermediate.
  • Cyclize under acidic conditions (e.g., HCl/MeOH) to yield the lactone.

Key Data :

Step Conditions Yield (%)
Michael Add Cu(OTf)₂, –20°C 85
Oxidation TEMPO, NaOCl 78
Cyclization HCl/MeOH, reflux 90

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability
Aldol-Cyclization 50–60 Moderate High
Michael-Cascade 70–75 Low Moderate
Ru-Catalyzed 80–85 High Low
Three-Step Cascade 90 High Moderate
  • Aldol-Cyclization : Cost-effective but suffers from moderate yields.
  • Ru-Catalyzed : Superior stereocontrol but requires specialized catalysts.
  • Three-Step Cascade : Highest yield and selectivity, ideal for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), mild temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of benzodioxole-containing lactones and ketones. Below is a detailed comparison with structurally and functionally related molecules:

Structural and Functional Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Challenges
4-(Benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one Likely C11H10O4 Benzodioxol-5-ylmethyl at C4 of dihydrofuranone ~218.19 (estimated) Not explicitly reported; inferred bioactivity from analogs Potential dimerization during synthesis (common in lactones)
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one C22H24O7 Benzodioxol-5-ylmethyl and trimethoxybenzyl groups 400.42 Antiproliferative activity (e.g., (-)-Yatein, a lignan analog) Stereoselective synthesis required for (3R,4R) configuration
(Z)-4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid C14H14O6 Ethoxycarbonyl and carboxylic acid groups 278.26 Enhanced solubility due to polar substituents; no reported bioactivity Stabilization of Z-isomer during synthesis
4-Benzo[1,3]dioxol-5-yl-butan-2-one C11H12O3 Benzodioxole attached to a ketone via butyl chain 192.21 Ketone functionality may increase reactivity; hydrate form stabilizes structure Hydration equilibrium requires controlled conditions
(3R,4R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((7-methoxybenzo[d][1,3]dioxol-5-yl)methyl)dihydrofuran-2(3H)-one C20H18O7 Dual benzodioxolylmethyl groups with methoxy substitution 370.35 Increased lipophilicity; potential CNS activity (unverified) Complexity in introducing methoxy group

Key Comparative Insights

  • Bioactivity : Compounds with additional aromatic substituents (e.g., trimethoxybenzyl in ) exhibit stronger antiproliferative or CNS-related activities compared to the simpler benzodioxole-lactone structure.
  • Solubility and Reactivity: Polar groups (e.g., ethoxycarbonyl in ) improve aqueous solubility, whereas nonpolar substituents (e.g., trimethoxybenzyl in ) enhance membrane permeability.
  • Synthetic Complexity : Stereoselective synthesis (e.g., for (3R,4R) isomers ) and stabilization of reactive intermediates (e.g., avoiding dimerization ) are critical challenges.

Research Findings and Implications

  • Anticonvulsant Potential: Pyrazole derivatives with benzodioxole groups (e.g., from ) show ED50 values < 50 mg/kg in rodent models, suggesting the target compound could be optimized for similar activity.
  • Structural Optimization: Introducing electron-donating groups (e.g., methoxy in ) or extending alkyl chains (e.g., butanone in ) modulates bioavailability and target engagement.

Biological Activity

4-(Benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one, also known by its CAS number 108146-55-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant effects, supported by case studies and research findings.

  • Molecular Formula : C22H22O7
  • Molecular Weight : 398.41 g/mol
  • Structure : The compound features a dihydrofuran ring substituted with a benzo[d][1,3]dioxole moiety.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, γ-butyrolactones have shown potent inhibition of inflammatory pathways, which could be extrapolated to this compound.

Compound Activity Mechanism
γ-butyrolactoneAnti-inflammatoryInhibition of caspase-1 and phospholipase A1
This compoundPotentially similarNeeds further research

2. Neuroprotective Effects

Research has suggested that derivatives of this compound may provide neuroprotection against oxidative stress and neurodegenerative diseases. A study on related compounds demonstrated protective effects in PC12 cells against reactive oxygen species (ROS) production.

3. Antioxidant Activity

The antioxidant potential of compounds in this class has been documented. They may scavenge free radicals and reduce oxidative damage in biological systems.

Case Study 1: Neuroprotection in Animal Models

In vivo studies using mouse models have shown that compounds similar to this compound can improve cognitive functions and reduce markers of neurodegeneration when administered at specific dosages (30 mg/kg).

Case Study 2: Inflammatory Response Modulation

A study involving the administration of related γ-butyrolactones demonstrated significant reductions in inflammatory markers in rodent models. These findings suggest a similar mechanism may be present in the compound of interest.

Research Findings

Recent literature reviews have compiled data on the pharmacological activities of compounds related to this compound:

  • Pharmacological Activities : These include anti-inflammatory, antioxidant, and neuroprotective effects.
  • Bioassay Methods : Various bioassays have been employed to evaluate the efficacy of these compounds in vitro and in vivo.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one derivatives?

The synthesis typically involves functionalization of the dihydrofuranone core via substitution or condensation reactions. For example, derivatives are synthesized by refluxing intermediates in phosphoryl chloride (POCl₃) followed by neutralization with NaHCO₃ and recrystallization in ethanol. Bromination, nitration, or aryl group introduction (e.g., trimethoxyphenyl) are used to modify the benzodioxole moiety, yielding compounds with varying substituents . Key steps include:

  • Reaction conditions : Reflux in POCl₃ for 6–8 hours.
  • Purification : Ethanol recrystallization to achieve >50% yields (e.g., 90% for derivative 12, 70% for derivative 13) .

Basic: What spectroscopic and analytical techniques are used to characterize this compound and its derivatives?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Peaks at δ 5.93 (OCH₂O), 3.89 (OCH₃), and 1.29 ppm (C(CH₃)₃) confirm substituent positions .
  • Mass spectrometry : Experimental values (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆) align with theoretical calculations to verify molecular weights .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as seen in derivative C₂₂H₂₀O₅ (space group I 1 2/a 1, cell volume 4451.5 ų) .

Advanced: How can researchers address contradictions in pharmacological data between structurally similar derivatives?

Discrepancies in activity (e.g., anticonvulsant vs. cytotoxic effects) require:

  • SAR analysis : Compare substituent effects. For example, tert-butyl groups enhance lipophilicity and CNS penetration, while nitro groups may introduce toxicity .
  • In vitro assays : Standardize protocols (e.g., MTT assay ) to control variables like cell line specificity (e.g., MDA-MB-231 vs. MRC-5 fibroblasts) .
  • Statistical validation : Use ANOVA to assess significance of IC₅₀ differences between derivatives with varying substituents .

Advanced: What role does crystallographic data play in understanding structure-activity relationships (SAR)?

Crystal structures reveal:

  • Conformational rigidity : Derivatives with planar benzodioxole moieties exhibit stronger π-π stacking in enzyme binding pockets, enhancing activity (e.g., antitumor derivatives with quinoline groups) .
  • Hydrogen bonding : Hydroxy and methoxy groups form H-bonds with biological targets (e.g., BuChE inhibition via interaction with catalytic serine residues) .
  • Steric effects : Bulky tert-butyl groups may obstruct binding in some receptors but enhance selectivity in others .

Advanced: What in vitro models are suitable for evaluating the compound’s biological activity?

  • Anticancer assays :
    • Apoptosis induction : Flow cytometry with Annexin V/PI staining in MDA-MB-231 cells .
    • Cytotoxicity : MTT assay (IC₅₀ values calculated against control fibroblasts like MRC-5) .
  • Enzyme inhibition :
    • Butyrylcholinesterase (BuChE) : Ellman’s method to measure inhibition kinetics (IC₅₀ < 10 µM for HBU-39) .
    • Anticonvulsant targets : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .

Advanced: How can computational methods complement experimental studies of this compound?

  • Docking simulations : Predict binding modes to targets like GABA receptors or tubulin using AutoDock Vina .
  • ADMET profiling : SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .
  • DFT studies : Optimize geometries for NMR chemical shift calculations (e.g., dihedral angles in dihydrofuranone rings) .

Basic: What are the key challenges in scaling up synthesis for in vivo studies?

  • Low yields : Nitration and bromination steps may yield <60% due to side reactions (e.g., dimerization) .
  • Purification : Column chromatography is often required for derivatives with polar substituents (e.g., –NH₂ groups) .
  • Stability : Dihydrofuranone rings are prone to hydrolysis; storage at –20°C under nitrogen is recommended .

Advanced: How do substituents on the benzodioxole ring influence bioactivity?

  • Electron-withdrawing groups (e.g., –NO₂) : Enhance anticonvulsant activity but reduce metabolic stability .
  • Electron-donating groups (e.g., –OCH₃) : Improve solubility and BuChE inhibition .
  • Aromatic extensions (e.g., naphthalene) : Increase antitumor potency via intercalation or tubulin binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE
Reactant of Route 2
Reactant of Route 2
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.